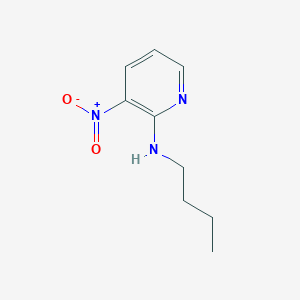

N-butyl-3-nitropyridin-2-amine

Description

Contextualization within Nitropyridine and Aminopyridine Chemical Space

N-butyl-3-nitropyridin-2-amine is situated at the intersection of two significant classes of heterocyclic compounds: nitropyridines and aminopyridines. The pyridine (B92270) ring is a fundamental structural motif found in numerous natural products, including alkaloids and vitamins, as well as in a large percentage of FDA-approved drugs. researchgate.netnih.gov The introduction of a nitro group to the pyridine ring, creating a nitropyridine, significantly alters its electronic properties, making it a valuable intermediate in organic synthesis. clockss.org Nitropyridines are known for their diverse biological activities and are investigated for potential applications in pharmaceuticals and materials science. smolecule.commdpi.com

Significance of this compound as a Molecular Scaffold in Heterocyclic Chemistry

A molecular scaffold is a core structure upon which various functional groups can be built to create a library of new compounds. This compound serves as a valuable scaffold due to its inherent reactivity and the strategic placement of its functional groups.

The nitro group at the 3-position can be readily reduced to an amino group, opening up a plethora of synthetic possibilities for creating fused heterocyclic systems or for introducing new substituents. smolecule.com The secondary amine at the 2-position, bearing a butyl group, provides a handle for further derivatization through reactions such as acylation or alkylation. The butyl group itself can influence the compound's physical properties, such as solubility and lipophilicity.

The reactivity of the pyridine ring is also influenced by the substituents. The electron-withdrawing nature of the nitro group makes the ring susceptible to nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. This reactivity makes this compound a versatile starting material for the synthesis of diverse heterocyclic structures with potential applications in various fields of chemical research. For instance, similar 2-aminopyridine (B139424) derivatives are used in the synthesis of compounds with antiproliferative activity. researchgate.net

Current State of Research and Identified Knowledge Gaps Pertaining to this compound

Current research on this compound and related compounds primarily focuses on their synthesis and potential as intermediates in the preparation of more complex molecules. Synthetic routes often involve the reaction of 2-chloro-3-nitropyridine (B167233) with butylamine (B146782). chemicalbook.com While the synthesis is established, there is a continuous effort to develop more efficient and environmentally friendly synthetic methodologies. clockss.org

A significant portion of the research on related nitropyridine and aminopyridine derivatives is directed towards their biological activities. nih.govsmolecule.commdpi.com However, specific and detailed research findings on the biological profile of this compound itself are not extensively documented in publicly available literature. This represents a significant knowledge gap.

Furthermore, while the compound's potential as a molecular scaffold is recognized, a comprehensive exploration of its synthetic utility in creating diverse chemical libraries is still an area ripe for investigation. Detailed studies on its reaction kinetics, thermodynamic properties, and the full scope of its chemical transformations are needed to fully exploit its potential in heterocyclic chemistry. The exploration of its coordination chemistry with various metal ions also remains an under-investigated area.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 26820-68-8 |

| Molecular Formula | C9H13N3O2 |

| Molecular Weight | 195.22 g/mol |

| SMILES Code | O=N+[O-] |

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-2-3-6-10-9-8(12(13)14)5-4-7-11-9/h4-5,7H,2-3,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWRAFXHMOAZLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=CC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of N Butyl 3 Nitropyridin 2 Amine

Electronic Absorption (UV-Vis) Spectroscopy

The electronic absorption spectrum of N-butyl-3-nitropyridin-2-amine is primarily defined by the chromophoric 3-nitropyridin-2-amine core. This system, featuring a pyridine (B92270) ring substituted with an electron-donating amino group and an electron-withdrawing nitro group, gives rise to distinct electronic transitions.

The chromophore of this compound is expected to exhibit characteristic absorption bands in the UV-Vis region arising from π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals.

Theoretical and experimental studies on the parent compound, 2-amino-3-nitropyridine (B1266227) (ANP), provide insight into these transitions. najah.eduresearchgate.netresearchgate.net Time-Dependent Density Functional Theory (TD-DFT) calculations for ANP have identified several low-lying excited states. najah.eduresearchgate.net The primary absorption bands observed experimentally for ANP in ethanol (B145695) are attributed to these calculated vertical excitations. najah.eduresearchgate.netresearchgate.net

The introduction of an N-butyl group, which acts as an auxochrome, is anticipated to modulate the electronic properties of the chromophore. This alkyl group can cause a slight bathochromic (red shift) and potentially a hyperchromic (increased intensity) effect on the absorption maxima compared to the unsubstituted ANP, due to its electron-donating inductive effect.

Table 1: Theoretical and Experimental UV-Vis Data for 2-amino-3-nitropyridine (ANP) in Ethanol

| Transition Type | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO -> LUMO | 378.83 | 390 | 0.150 |

| HOMO-1 -> LUMO | 302.26 | 310 | 0.088 |

| HOMO-2 -> LUMO | 264.41 | - | 0.003 |

Data sourced from theoretical calculations and experimental measurements of the parent compound, 2-amino-3-nitropyridine. najah.eduresearchgate.net

The position of the UV-Vis absorption maxima for this compound is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The molecule possesses a significant ground-state dipole moment, which changes upon electronic excitation. The interaction of the solvent's dipole moment with the ground and excited states of the molecule influences the energy gap between them.

Generally, polar solvents will stabilize the more polar state. If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a bathochromic (red) shift in the absorption maximum. Conversely, if the ground state is more polar, a hypsochromic (blue) shift will be observed with increasing solvent polarity. For many aromatic nitro compounds, the excited states exhibit significant charge-transfer character and are more polar than the ground states, often resulting in a bathochromic shift in polar solvents. nih.gov The extent of this shift can be correlated with solvent polarity scales, such as the Kamlet-Taft parameters. nih.gov

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₉H₁₃N₃O₂ and a molecular weight of 195.22 g/mol .

In accordance with the nitrogen rule, a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular mass. Therefore, the molecular ion peak (M⁺•) for this compound is expected to appear at a mass-to-charge ratio (m/z) of 195.

The fragmentation of this compound upon electron ionization is predicted to follow established pathways for N-alkyl aromatic amines. whitman.edulibretexts.orgmiamioh.edulibretexts.org The primary fragmentation mechanism is anticipated to be α-cleavage, which involves the breaking of the C-C bond adjacent to the secondary amine nitrogen. This is the most favorable cleavage for aliphatic amines as it leads to the formation of a resonance-stabilized cation. libretexts.org

Predicted Fragmentation Pathways:

α-Cleavage: Loss of a propyl radical (•C₃H₇, 43 u) from the butyl group, leading to a prominent fragment ion at m/z 152. This is often the base peak in the mass spectra of N-butyl amines.

Loss of Butene: A common rearrangement for longer alkyl chains involves the transfer of a hydrogen atom and the loss of a neutral alkene molecule. In this case, the loss of butene (C₄H₈, 56 u) would result in a fragment ion corresponding to the parent 2-amino-3-nitropyridine at m/z 139.

Further Fragmentation: The stable nitropyridine ring can undergo further fragmentation, including the loss of NO₂ (46 u) or NO (30 u) followed by CO, although these are typically less prominent than the initial alkyl chain cleavages.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 195 | [M]⁺• | [C₉H₁₃N₃O₂]⁺• | Molecular Ion |

| 152 | [M - C₃H₇]⁺ | [C₆H₆N₃O₂]⁺ | α-Cleavage (loss of propyl radical) |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, the solid-state structure of its parent compound, 2-amino-3-nitropyridine (ANP), has been determined by X-ray crystallography, offering valuable insights into the likely packing and intermolecular interactions. rsc.orgrsc.orgiucr.org

The crystal structure of ANP reveals that the molecule is nearly planar. iucr.org The crystal packing is dominated by hydrogen bonding. Specifically, the amino group acts as a hydrogen bond donor, and the pyridyl nitrogen and one of the nitro group's oxygen atoms act as acceptors. This results in the formation of centrosymmetric dimers through N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another. iucr.org These dimers are further linked into sheets.

The introduction of the N-butyl group would significantly alter this packing arrangement. The bulky and flexible non-polar butyl chain would introduce steric hindrance, likely preventing the formation of the planar, hydrogen-bonded dimer structure observed in ANP. rsc.org The intermolecular interactions in the crystal lattice of this compound would therefore be a balance between weaker N-H···O or N-H···N hydrogen bonds (if the conformation allows) and more dominant van der Waals forces between the butyl chains. This would likely lead to a less dense and more complex three-dimensional packing structure compared to the parent compound.

Table 3: Crystallographic Data for 2-amino-3-nitropyridine (Parent Compound)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.743 |

| b (Å) | 4.898 |

| c (Å) | 14.473 |

| β (°) | 106.57 |

| Z | 4 |

Data from the single-crystal X-ray diffraction study of 2-amino-3-nitropyridine. iucr.org

Computational Chemistry and Theoretical Investigations of N Butyl 3 Nitropyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and stability of N-butyl-3-nitropyridin-2-amine. By employing methods like Density Functional Theory (DFT) and ab initio calculations, researchers can model the molecule's geometry and electronic properties with high accuracy.

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. Studies on the related compound 2-amino-3-nitropyridine (B1266227) (ANP) have utilized the B3LYP functional with a 6-311++G(d,p) basis set to compute its geometric parameters. These calculations have shown excellent correlation with experimental data obtained from X-ray crystallography, confirming the reliability of this theoretical approach.

The optimized geometry of ANP reveals that the amino and nitro groups are nearly coplanar with the pyridine (B92270) ring. This planarity is stabilized by intramolecular hydrogen bonding. For this compound, it is theorized that the core pyridine, amino, and nitro group geometry would be similar, with the flexible n-butyl chain being the main structural variable. The addition of the butyl group would introduce greater conformational possibilities without significantly altering the electronic nature of the aromatic system.

Table 1: Selected Optimized Geometric Parameters for 2-amino-3-nitropyridine (ANP) using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-N(H2) | 1.355 | C2-C3-N(O2) |

| C3-N(O2) | 1.451 | C3-C2-N(H2) |

| N-O (avg) | 1.235 | O-N-O |

| C-C (ring avg) | 1.391 | C-N-C (ring) |

Data sourced from studies on 2-amino-3-nitropyridine.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide an alternative to DFT for high-accuracy calculations. Geometric optimization of 2-amino-3-nitropyridine has been performed using the MP2 method with the 6-311++G(d,p) basis set. The results from these calculations are in close agreement with both DFT results and experimental X-ray diffraction data, lending further confidence to the theoretical models. These methods confirm the planar structure of the molecule, which is crucial for its electronic properties. Energy minimization calculations establish the most stable conformation, which for ANP involves an intramolecular hydrogen bond between one of the amino hydrogens and an oxygen atom of the nitro group.

Molecular Orbital Analysis

The analysis of molecular orbitals is crucial for understanding the electronic behavior, reactivity, and charge distribution within a molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to describing chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity.

For 2-amino-3-nitropyridine, the HOMO is primarily localized on the amino group and the pyridine ring, while the LUMO is concentrated on the electron-withdrawing nitro group. This distribution indicates that the amino group acts as the primary electron donor and the nitro group as the electron acceptor. The calculated HOMO-LUMO energy gap for ANP suggests that charge transfer can readily occur within the molecule.

Table 2: Frontier Molecular Orbital Energies for 2-amino-3-nitropyridine (ANP)

| Orbital | Energy (eV) |

| HOMO | -6.58 |

| LUMO | -2.45 |

| Energy Gap (ΔE) | 4.13 |

Calculated using B3LYP/6-311++G(d,p). Data sourced from studies on 2-amino-3-nitropyridine.

The distinct localization of the HOMO and LUMO orbitals on the electron-donating amino group and the electron-accepting nitro group, respectively, strongly supports the occurrence of intramolecular charge transfer (ICT) upon electronic excitation. This ICT is a characteristic feature of "push-pull" molecules, where an electron-rich moiety is connected to an electron-poor moiety through a conjugated system (the pyridine ring). The small HOMO-LUMO energy gap further facilitates this charge transfer process, which is responsible for the molecule's key electronic and optical properties.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. It provides a detailed picture of the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within the molecule.

NBO analysis performed on 2-amino-3-nitropyridine reveals significant stabilizing interactions. The most prominent of these is the delocalization of electron density from the lone pair orbitals (LP) of the oxygen atoms in the nitro group to the antibonding orbitals (σ) of adjacent bonds. Furthermore, strong interactions are observed between the π orbitals of the pyridine ring and the π antibonding orbitals of the C=C and C=N bonds, indicating a high degree of electron delocalization throughout the aromatic system. These hyperconjugative interactions contribute significantly to the stability of the molecule.

A key finding from NBO analysis is the confirmation of an intramolecular hydrogen bond, represented by the interaction between the lone pair of a nitro-group oxygen and the antibonding orbital of an N-H bond in the amino group.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 2-amino-3-nitropyridine (ANP)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(2) O (nitro) | π* N-H (amino) | 6.46 |

| π (C-C ring) | π* (C-C ring) | ~20 |

| LP (N amino) | π* (C-C ring) | ~50-60 |

E(2) represents the energy of hyperconjugative interactions. Values are indicative and sourced from studies on 2-amino-3-nitropyridine.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Detailed theoretical predictions for the spectroscopic parameters of this compound are not found in the current body of scientific literature. Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate spectroscopic data. For the related compound, 2-amino-3-nitropyridine, theoretical calculations have been shown to correlate well with experimental data. najah.eduresearchgate.net However, without specific computational studies on the N-butyl analog, no data tables for its predicted NMR chemical shifts, vibrational frequencies, or UV-Vis spectra can be presented.

Computational Studies on Reaction Mechanisms and Energetics, including Nitro Group Migration

There is a notable absence of computational research into the reaction mechanisms and energetics involving this compound. While the phenomenon of nitro group migration has been observed and studied in other pyridine systems, such as in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, specific theoretical investigations into the energetics and transition states of such a migration in this compound have not been published. clockss.org Studies on related compounds sometimes propose mechanisms for nitro group migration, such as a researchgate.netclockss.org sigmatropic shift, but these have not been computationally modeled for the specific molecule . ntnu.nonih.gov Therefore, a detailed discussion of the computational analysis of its reaction pathways is not possible at this time.

Exploration of Biological Activities and Pharmacological Relevance of N Butyl 3 Nitropyridin 2 Amine Derivatives

Role as a Precursor for Bioactive Molecules

The N-butyl-3-nitropyridin-2-amine structure is fundamentally a substituted 2-amino-3-nitropyridine (B1266227). This core is a key intermediate in the synthesis of more complex therapeutic agents. nbinno.com The reactivity of the amino group and the influence of the electron-withdrawing nitro group allow for targeted modifications to develop novel derivatives with specific biological actions. nih.gov

The 2-amino-3-nitropyridine framework is extensively used in the design and synthesis of new chemical entities for biological testing. nih.gov The synthesis process often involves modifying the core structure to interact with specific biological targets. For instance, derivatives of 2-amino-3-nitropyridine are used as intermediates in the production of anti-HIV agents and other pharmaceuticals. nbinno.com

A notable example of its use as a precursor is in the synthesis of potent enzyme inhibitors. The general strategy involves using a related starting material, such as 2,6-dichloro-3-nitropyridine, and performing sequential chemical reactions to build a more complex molecule. In one pathway, a Suzuki coupling reaction is first used to add an aryl group. This is followed by a nucleophilic substitution to introduce an amine-containing side chain. Subsequent reduction of the nitro group to an amine, followed by acylation and cyclization reactions, can yield highly complex heterocyclic systems designed for specific enzyme targets. nih.gov This modular synthesis approach allows for the creation of a library of compounds from a single nitropyridine-based precursor, which can then be screened for various biological activities. nih.govmdpi.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. While specific SAR studies on this compound are not extensively documented, principles can be drawn from analogs. For related aminopyridine derivatives, SAR studies have revealed key structural features that influence biological activity. nih.gov

Key findings from analogous compounds suggest that:

Molecular Size: An increase in the molecular volume of the substituents can enhance the binding affinity of the molecule to its target, as seen in cholinesterase inhibitors derived from 2-amino-4,6-dimethylpyridine. nih.gov The presence of the N-butyl group in this compound, therefore, likely plays a significant role in its interaction with biological targets compared to the unsubstituted 2-amino-3-nitropyridine.

Substituent Position and Type: The location and nature of substituents on the pyridine (B92270) ring are critical. For example, in a series of 3-arylcoumarins, a nitro group was found to be essential for antibacterial activity against S. aureus, while replacing it with an amino group diminished this activity. mdpi.com This highlights the importance of the 3-nitro group in the this compound scaffold for certain biological functions.

Flexibility: For enzyme inhibitors like HIV-1 NNRTIs, incorporating flexible side chains can allow the molecule to adapt to mutations in the enzyme's binding site, thereby overcoming drug resistance. nih.gov The butyl chain in this compound provides a degree of flexibility that could be advantageous for this class of inhibitors.

These principles guide medicinal chemists in making targeted modifications to the this compound scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Potential as Enzyme Inhibitors

The 2-amino-3-nitropyridine scaffold is a component of several potent enzyme inhibitors, suggesting that this compound derivatives are promising candidates for development in this area.

Glycogen Synthase Kinase-3 (GSK3) is a key enzyme implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and diabetes. nih.govnih.gov As such, it is a significant target for drug discovery. Research has demonstrated that the 2-amino-3-nitropyridine moiety is a critical feature for potent GSK3 inhibition. nih.govnih.gov

A series of highly potent GSK3 inhibitors were synthesized using 2,6-dichloro-3-nitropyridine as a starting material. nih.gov The synthesis involved a series of steps to build a complex heterocyclic system that ultimately incorporates the 2-amino-3-nitropyridine structure. The most active compound from this series, which featured a 2,4-dichlorophenyl group, demonstrated powerful inhibition of the GSK3 enzyme. nih.gov

The table below summarizes the inhibitory activity of a key derivative from this class.

| Compound | Target Enzyme | IC50 (nM) | EC50 (µM) |

| GSK3 Inhibitor with 2,4-dichlorophenyl moiety | GSK3 | 8 | 0.13 |

Data sourced from Bussiere et al. as cited in a 2022 review. nih.gov

These findings underscore the importance of the nitropyridine core in designing effective GSK3 inhibitors. The this compound scaffold provides a validated starting point for developing novel therapeutics targeting this enzyme.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy for HIV-1 infection. nih.gov They work by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing conformational changes that inhibit its function and prevent viral replication. nih.gov The 2-amino-3-nitropyridine scaffold has been identified as a useful intermediate in the synthesis of anti-HIV agents. nbinno.com

The development of new NNRTIs focuses on improving potency against wild-type and drug-resistant strains of HIV-1. nih.gov Design strategies often involve creating molecules that can fit within the non-nucleoside inhibitor binding pocket (NNIBP) of the enzyme while maintaining flexibility to accommodate mutations. nih.gov Pyridinone-based scaffolds, which are structurally related to the core of this compound, have shown significant promise as NNRTIs. nih.gov The this compound structure could serve as a precursor for novel NNRTIs, where the butyl group provides a flexible linker and the nitropyridine core can be further functionalized to optimize interactions with key amino acid residues in the NNIBP.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the symptomatic treatment of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain. nih.govmdpi.com Derivatives of 2-aminopyridine (B139424) have been investigated as cholinesterase inhibitors. nih.gov

A study on derivatives of 2-amino-4,6-dimethylpyridine found them to be moderately active inhibitors of both AChE and BChE. nih.gov The SAR analysis from this study revealed that binding affinity was enhanced by an increase in the molecule's volume. nih.gov This suggests that the butyl group in this compound could contribute favorably to its potential as a cholinesterase inhibitor. The study identified several structural modifications that improved inhibitory activity.

The table below shows the inhibitory constants (Ki) for selected derivatives from the study on 2-amino-4,6-dimethylpyridine, illustrating the effect of different substituents.

| Derivative Type | Substituent (R) | AChE Ki (µM) | BChE Ki (µM) |

| Carboxamide | -CH3 (Acetyl) | >1000 | >1000 |

| Carboxamide | -C6H5 (Benzoyl) | 260 | 46 |

| Carboxamide | -CH2C6H5 (Phenylacetyl) | 120 | 25 |

| Thiocarbamide | -NHC6H5 (Phenyl) | 90 | 11 |

Data adapted from Rachon et al. nih.gov

These findings indicate that aromatic and larger alkyl groups enhance inhibitory activity. Given these results, this compound derivatives, which possess a flexible alkyl chain, represent a promising scaffold for the design of novel cholinesterase inhibitors.

Antimicrobial Activity Studies

The emergence of microbial resistance to existing antibiotics has underscored the urgent need for novel antimicrobial agents. Derivatives of pyridin-2-amine have been a focal point of research in this area due to their diverse biological activities. These compounds have demonstrated promising efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy of Pyridin-2-amine Derivatives

Several studies have highlighted the potential of pyridin-2-amine derivatives as antibacterial agents. For instance, a series of N-(-6-phenylpyridin-2-yl) pyridine-2-amine derivatives were synthesized and showed potent inhibitory activity against both Gram-positive and Gram-negative bacteria. researchgate.net The structure-activity relationship of these compounds indicated that the presence of aromaticity and lipophilicity is strongly related to their antimicrobial activity. researchgate.net

In another study, novel 2-amino-3-cyanopyridine derivatives were synthesized through a one-pot multi-component reaction. mdpi.com The antibacterial activity of these compounds was evaluated, and it was found that some derivatives exhibited significant activity against Gram-positive bacteria, particularly S. aureus and B. subtilis. mdpi.com Specifically, compound 2c from this study, which contains a cyclohexylamine moiety, showed the highest activity, suggesting that this functional group is crucial for the observed antibacterial effects. mdpi.com

Furthermore, research into 3-aminoimidazo[1,2-a]pyridine derivatives has also yielded promising results. najah.edu In one study, several synthesized compounds were tested against five bacterial strains. Compound 91 demonstrated the best inhibitory behavior, with the lowest Minimum Inhibitory Concentration (MIC) value against E. coli. najah.edu Notably, this compound was more effective against K. pneumoniae than the standard antibiotic Gentamicin. najah.edu

The antibacterial activity of synthetic pyrido[2,3-d]pyrimidines carrying nitrile groups has also been investigated. rsc.org These compounds displayed good in vitro antibacterial activities against Staphylococcus and Bacillus cereus (Gram-positive), as well as P. merabitis and S. maresens (Gram-negative). rsc.org

The following table summarizes the antibacterial activity of selected pyridin-2-amine derivatives.

| Compound ID | Bacterial Strain | Activity/Measurement | Reference |

| Compound 2c | S. aureus | MIC: 0.039 ± 0.000 µg·mL⁻¹ | mdpi.com |

| B. subtilis | MIC: 0.039 ± 0.000 µg·mL⁻¹ | mdpi.com | |

| Compound 91 | E. coli | MIC: 15.625 µg/ml | najah.edu |

| K. pneumoniae | More potent than Gentamicin | najah.edu | |

| Compound 89 | E. coli | MIC: 62.5 µg/mL | najah.edu |

| S. epidermis | MIC: 62.5 µg/mL | najah.edu | |

| Compound 4h | Various | Highest antibacterial activity in its series | rsc.org |

Antifungal Efficacy of Pyridin-2-amine Derivatives

In addition to their antibacterial properties, pyridin-2-amine derivatives have demonstrated significant potential as antifungal agents. The rise in fungal infections, particularly those caused by drug-resistant strains, necessitates the development of new therapeutic options.

A study on N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivatives revealed potent antifungal activity, especially against various Candida species. nih.gov One of the synthesized molecules, referred to as Probe II, exhibited minimum inhibitory concentrations ranging from 4 to 16 µg/mL and minimum fungicidal concentrations between 4 and 32 µg/mL against multidrug-resistant Candida spp. nih.gov The mechanism of action for this compound involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. nih.gov

Novel 2-aminotetralin derivatives, designed to mimic the tetrahydroisoquinoline ring of a known lead molecule, have also been synthesized and evaluated for their antifungal activities. nih.gov Several of these compounds were found to be more potent than fluconazole against seven human fungal pathogens. nih.gov One particular derivative, compound 10b, showed exceptionally high activity against fluconazole-resistant Candida albicans strains. nih.gov

The table below presents the antifungal activity of some pyridin-2-amine derivatives.

| Compound ID | Fungal Strain | Activity/Measurement | Reference |

| Probe II | Candida spp. | MIC: 4 - 16 µg/mL | nih.gov |

| Candida spp. | MFC: 4 - 32 µg/mL | nih.gov | |

| Compound 10a | 7 human fungal pathogens | More potent than fluconazole | nih.gov |

| Compound 12a | 7 human fungal pathogens | More potent than fluconazole | nih.gov |

| Compound 12c | 7 human fungal pathogens | More potent than fluconazole | nih.gov |

| Compound 13b | 7 human fungal pathogens | More potent than fluconazole | nih.gov |

| Compound 13d | 7 human fungal pathogens | More potent than fluconazole | nih.gov |

| Compound 10b | Fluconazole-resistant C. albicans | More potent than amphotericin B, terbinafine, ketoconazole, and itraconazole | nih.gov |

Anticancer Research and Cytotoxicity Evaluations of Derivatives

The search for novel anticancer agents has led to the investigation of various synthetic compounds, including derivatives of pyridin-2-amine. These compounds have shown promise due to their ability to induce cytotoxic effects in cancer cell lines, often through mechanisms such as the inhibition of tubulin polymerization.

A study focused on N-alkyl-N-substituted phenylpyridin-2-amine derivatives identified several compounds with significant cytotoxic activity against a panel of human tumor cell lines, including A549, KB, KBVIN, and DU145. nih.gov Three lead compounds, 6a, 7g, and 8c, displayed submicromolar GI50 values (0.19 to 0.41 μM) and were found to inhibit tubulin assembly. nih.gov These derivatives represent a new class of tubulin polymerization inhibitors that target the colchicine binding site. nih.gov

The cytotoxicity of novel bis(2-aminoethyl)amine derivatives has also been evaluated against several human cancer cell lines. mdpi.com In this research, compound 6 demonstrated the most promising results across various biological assays. mdpi.com The cytotoxic mechanism of these derivatives may be linked to a reduction in interleukin-6 (IL-6) levels. mdpi.com

Furthermore, 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives have been synthesized and evaluated for their anticancer activity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. mdpi.com Compounds 7a and 7d from this series exhibited higher cytotoxicity against these cell lines compared to the reference drug doxorubicin. mdpi.com

The following table summarizes the cytotoxic activity of selected pyridin-2-amine derivatives.

| Compound ID | Cell Line | Activity/Measurement (IC50/GI50) | Reference |

| Compound 6a | A549, KB, KBVIN, DU145 | GI50: 0.19 - 0.41 μM | nih.gov |

| Compound 7g | A549, KB, KBVIN, DU145 | GI50: 0.19 - 0.41 μM | nih.gov |

| Compound 8c | A549, KB, KBVIN, DU145 | GI50: 0.19 - 0.41 μM | nih.gov |

| Compound 7a | NCI-H460, HepG2, HCT-116 | Higher cytotoxicity than doxorubicin | mdpi.com |

| Compound 7d | NCI-H460, HepG2, HCT-116 | Higher cytotoxicity than doxorubicin | mdpi.com |

| Compound 9a | NCI-H460, HepG2, HCT-116 | Higher cytotoxicity than doxorubicin | mdpi.com |

| Compound 9d | NCI-H460, HepG2, HCT-116 | Higher cytotoxicity than doxorubicin | mdpi.com |

Other Emerging Biological Applications (e.g., Radiosensitizing Agents)

Beyond their antimicrobial and anticancer properties, derivatives of nitrogen-containing heterocyclic compounds are being explored for other therapeutic applications. One such emerging area is their use as radiosensitizing agents to enhance the efficacy of cancer radiotherapy.

Radiosensitizers are compounds that increase the susceptibility of tumor cells to radiation treatment. Hypoxic cells, which are deficient in oxygen, are notoriously resistant to radiation therapy. The redox characteristics of certain heterocyclic compounds make them potential radiosensitizing agents for these hypoxic cells. nih.gov

While research specifically on this compound derivatives as radiosensitizers is limited, studies on analogous structures provide a basis for their potential in this application. For example, 1,2,4-benzotriazine-1,4-dioxides (BTDOs) have been investigated as potential radiosensitizing agents for hypoxic cells in solid human cancers. nih.gov Tirapazamine is the most clinically tested BTDO radiosensitizer. nih.gov The development of analogues of such compounds aims to create effective radiosensitizers and diagnostic markers for tissue hypoxia. nih.gov

The evaluation of these compounds involves assessing their LUMO (Lowest Unoccupied Molecular Orbital) energies, which indicate their redox potential, as well as their Hypoxia Cytotoxicity Ratios (HCR) and Relative Radiosensitization Ratios (RRSR). nih.gov The similarity in these values between newly synthesized analogues and established compounds like Tirapazamine supports their potential as hypoxia-activated radiosensitizers. nih.gov Given the structural similarities and the presence of a nitro group in this compound, which can contribute to electron-affinic properties, it is conceivable that its derivatives could also be investigated for similar applications in cancer therapy.

Analytical Methodologies for N Butyl 3 Nitropyridin 2 Amine

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, providing powerful methods for separating and identifying components within a mixture. For a compound like N-butyl-3-nitropyridin-2-amine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable techniques.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. Given the structure of this compound, which contains a polar pyridinamine moiety and a non-polar butyl group, reversed-phase HPLC is a particularly suitable method for its separation and purity assessment. In this mode, a non-polar stationary phase is used with a polar mobile phase.

The purity of related nitro-containing organic compounds has been successfully evaluated using HPLC. icm.edu.pl For instance, the analysis of 2-[butyl(nitro)amino]ethyl nitrate (B79036) (n-BuNENA) confirmed a purity of 95% by HPLC analysis, demonstrating the technique's efficacy for similar structures. icm.edu.pl A validated reversed-phase HPLC (RP-HPLC) method developed for other amine-containing heterocyclic compounds utilized an octadecyl column (C18) with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer, with UV detection. ptfarm.pl This approach is readily adaptable for this compound due to the presence of the nitro-pyridine chromophore, which allows for strong UV absorbance.

Below is a table outlining typical HPLC parameters that could be applied for the analysis of this compound, based on methods for analogous compounds.

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2-3) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at ~240-260 nm |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. ccsknowledge.com While highly effective, the analysis of amines by GC can present challenges. The basic nature of the amine functional group can lead to interactions with acidic sites on standard silica-based columns and packing materials, resulting in poor peak shape (tailing) and potential sample loss. labrulez.com

To overcome these issues, specialized columns and techniques are employed. The use of deactivated columns, where active silanol (B1196071) groups are capped, is essential. Furthermore, packings coated with a basic compound, such as potassium hydroxide (B78521) (KOH), can significantly improve peak symmetry for amines. labrulez.com Porous polymer packings or wax-based columns (e.g., those with a polyethylene (B3416737) glycol stationary phase) are also well-suited for amine analysis. labrulez.combre.com Given that this compound is a secondary amine, it is less basic than primary amines, which may simplify its analysis by GC compared to more challenging amines. labrulez.com

The table below presents a potential set of GC parameters for the analysis of this compound.

| Parameter | Typical Conditions |

| Column | Capillary column with a wax-based or deactivated phase |

| (e.g., DB-WAX, HP-5ms) or a packed column with KOH treatment | |

| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min) |

| Inlet Temperature | 250-280 °C |

| Oven Program | Initial temp. 50-100 °C, ramp to 250-280 °C at 10-20 °C/min |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

| Detector Temp | 280-300 °C |

Quantitative Analysis and Purity Determination Methods

Beyond chromatographic assessment, other analytical methods are vital for the quantitative analysis and definitive purity determination of this compound.

One of the most sensitive and specific techniques for quantitative analysis is Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). This method offers the advantage of combining the separation power of HPLC with the mass-selective detection of a mass spectrometer, allowing for accurate quantification even at trace levels. mdpi.com For secondary amines, LC-MS/MS provides a robust platform for quantification, which is widely implemented in various industries. mdpi.com

In addition to modern spectrometric methods, classical analytical techniques can also be applied. Titration is a well-established method for determining the concentration of amine solutions. bre.com For a compound like this compound, an acid-base titration could be developed to quantify the amine content, thereby providing a measure of purity.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) can also be adapted for quantitative purposes (qNMR). By integrating the signals of the target compound against a certified internal standard, a highly accurate determination of purity and concentration can be achieved.

The selection of the most appropriate method depends on the specific requirements of the analysis, including the required sensitivity, accuracy, and the nature of the sample matrix. For routine purity checks, HPLC with UV detection is often sufficient, while for trace-level quantification or structural confirmation, LC-MS/MS would be the method of choice.

Conclusion and Future Research Directions

Synthesis and Derivatization Advancements of N-butyl-3-nitropyridin-2-amine

The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine (B167233) with butylamine (B146782). chemicalbook.comchemicalbook.com This reaction provides a direct and efficient route to the target compound. Future advancements in this area are likely to focus on optimizing reaction conditions to enhance yield, purity, and cost-effectiveness, potentially exploring continuous flow methodologies or novel catalytic systems.

The true potential for innovation lies in the derivatization of the this compound scaffold. The 2-amino-3-nitropyridine (B1266227) core is a versatile building block for creating a diverse library of compounds. nbinno.comnbinno.com Key strategies for derivatization are expected to include:

Modification of the Butyl Group: Replacing the n-butyl chain with various alkyl, aryl, or heterocyclic moieties can systematically alter the compound's steric and electronic properties, which is crucial for tuning its biological activity or material characteristics.

Transformation of the Nitro Group: The nitro group is a key functional handle. Its reduction to an amino group opens up a vast array of subsequent chemical modifications, such as acylation, alkylation, or diazotization, leading to the formation of amides, secondary/tertiary amines, or allowing for the introduction of other functional groups.

Reactions at the Amino Group: The existing amino group can be functionalized to create ureas, sulfonamides, or carbamates, further expanding the chemical space accessible from this scaffold. chemicalbook.com

Ring Functionalization: While challenging, direct functionalization of the pyridine (B92270) ring at other positions through methods like C-H activation could provide novel analogs.

Table 1: Potential Derivatization Strategies for this compound

| Reaction Site | Reagents and Conditions | Potential Product Class |

|---|---|---|

| Nitro Group (NO₂) Reduction | H₂, Pd/C or SnCl₂, HCl | 3-amino-N-butylpyridin-2-amine |

| Amino Group (NH-butyl) | Acyl chlorides, Base | N-acyl derivatives |

| Amino Group (NH-butyl) | Isocyanates | Urea derivatives |

| Aromatic Ring | Vicarious Nucleophilic Substitution reagents | C-H functionalized pyridines |

Prospects for Novel Chemical Transformations and Reaction Discovery

The this compound structure is primed for a variety of chemical transformations, making it a valuable precursor for more complex molecules. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to specific types of reactions.

Future research will likely explore:

Vicarious Nucleophilic Substitution (VNS): This powerful method allows for the introduction of carbon, nitrogen, or oxygen nucleophiles onto the pyridine ring, typically at positions activated by the nitro group. chempanda.comntnu.no Research into applying VNS to this compound could yield novel substituted pyridines that are otherwise difficult to synthesize. acs.org

Ring-Forming Reactions: The diamino derivative (obtained after nitro reduction) is an excellent precursor for synthesizing fused heterocyclic systems. Cyclization reactions with dicarbonyl compounds, for instance, could lead to the formation of imidazo[4,5-b]pyridines, a scaffold known for its biological importance. nih.gov

Sigmatropic Rearrangements: The nitropyridine system can undergo rearrangements like the chemicalbook.comacs.org sigmatropic shift of the nitro group under certain conditions, potentially offering pathways to different isomers. researchgate.net

Three-Component Ring Transformations: Advanced strategies using dinitropyridones as synthetic equivalents of nitromalonaldehyde (B3023284) could be adapted to react with ketones and ammonia (B1221849) sources, leading to complex nitropyridines. nih.gov

The discovery of new reactions involving this scaffold will be driven by the need for efficient access to complex molecular architectures for drug discovery and materials science.

Future Avenues in Biological and Medicinal Chemistry Applications of this compound Analogs

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govdoaj.org Nitropyridine derivatives have demonstrated a wide spectrum of biological activities, suggesting that analogs of this compound could be promising candidates for therapeutic development. nih.gov

Future research directions in this domain include:

Anticancer Agents: Many pyridine derivatives are investigated for their anticancer properties. researchgate.net Analogs of this compound could be designed and synthesized to target specific kinases or other proteins implicated in cancer progression. For example, derivatives of 2-chloro-5-methyl-3-nitropyridine (B188117) have been synthesized as potent Janus kinase 2 (JAK2) inhibitors. nih.gov

Antimicrobial Agents: The search for new antibiotics and antifungals is a global health priority. The nitropyridine scaffold has been incorporated into molecules with demonstrated antimicrobial activity. nih.gov Systematic modification of the this compound structure could lead to the discovery of new agents effective against drug-resistant pathogens.

Agrochemicals: Nitropyridine derivatives have been successfully developed as herbicides and insecticides. nbinno.comnih.gov Future work could involve creating libraries of this compound analogs to screen for potent and selective agents for crop protection.

Neurodegenerative Diseases: Some heterocyclic compounds derived from nitropyridines are being explored for their potential in treating neurodegenerative disorders. doaj.org This presents a long-term, yet valuable, avenue of investigation for highly functionalized analogs.

Table 2: Reported Biological Activities of Various Nitropyridine Scaffolds

| Nitropyridine Precursor | Resulting Compound Class | Biological Activity |

|---|---|---|

| 2-Chloro-5-methyl-3-nitropyridine | Carboxamides and Sulfamides | Janus kinase 2 (JAK2) inhibition nih.gov |

| 2,6-Dichloro-3-nitropyridine | Fused Heterocycles | Glycogen synthase kinase-3 (GSK3) inhibition nih.gov |

| 2-Chloro-3(5)-nitropyridines | Phenylaminoacetates | Herbicidal activity nih.gov |

| 2-Chloro-5-nitropyridine | Piperazine derivatives | Potential antimicrobial agents nih.gov |

Advanced Computational Modeling and Material Science Applications of Nitropyridine Scaffolds

The convergence of computational chemistry and material science offers exciting new prospects for the application of nitropyridine scaffolds.

Advanced Computational Modeling:

Reaction Prediction: Computational models, particularly those based on Density Functional Theory (DFT), can be used to predict the feasibility and outcome of novel chemical reactions, guiding synthetic efforts and reducing trial-and-error experimentation. researchgate.net

Pharmacophore and Docking Studies: In medicinal chemistry, computational tools are indispensable for designing new drug candidates. By modeling the interaction of this compound analogs with protein targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and selectivity. nih.gov

Property Prediction: DFT and other methods can calculate the electronic and physical properties of new nitropyridine derivatives, such as their heat of formation, which is crucial for assessing their potential as energetic materials. tandfonline.com

Material Science Applications:

Energetic Materials: The high nitrogen content and the presence of the nitro group make nitropyridine derivatives candidates for high-energy-density compounds. tandfonline.com Theoretical calculations can help design new molecules with tailored energetic properties.

Organic Dyes and Optical Materials: The pyridine ring is a common component in organic dyes. The strong electron-withdrawing nature of the nitro group can create significant charge-transfer characteristics within the molecule, which is a key feature for applications in nonlinear optics and as functional dyes. chempanda.comnih.gov

Polymer Science: Pyridine-containing polymers are used in a variety of applications. Functionalized nitropyridines like this compound could serve as monomers or additives to create polymers with specific thermal, electronic, or chemical resistance properties. mdpi.com

The systematic exploration of the nitropyridine scaffold, exemplified by this compound, stands as a promising frontier in chemical science, with its future advancements poised to be heavily influenced by predictive computational modeling and a goal-oriented approach to designing novel materials and therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-butyl-3-nitropyridin-2-amine under mild reaction conditions?

- Methodological Answer : Reductive amination using a Pd/NiO catalyst under hydrogen atmosphere at 25°C is a promising method, analogous to the synthesis of N-butylaniline (93 mg aniline, 72 mg butyraldehyde, 20 mg catalyst, 10-hour reaction time, 98% yield). This approach minimizes harsh conditions and aligns with green chemistry principles . Alternative routes may involve nucleophilic substitution of nitro-substituted pyridine precursors with n-butylamine, though solvent selection (e.g., DMF or THF) and base (e.g., K₂CO₃) must be optimized to avoid side reactions .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include the nitro group’s deshielding effect on adjacent pyridine protons (δ 8.5–9.0 ppm) and the n-butyl chain’s characteristic signals (δ 0.9–1.7 ppm for CH₃ and CH₂ groups) .

- X-ray Crystallography : Resolves bond angles and nitro-group orientation, as demonstrated in structurally similar compounds like N,N-diethyl-5-nitropyridin-2-amine (C–N bond length: ~1.35 Å, nitro group coplanarity with pyridine ring) .

- Mass Spectrometry : Confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or butyl group) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use P95 (US) or ABEK-P2 (EU) respirators to prevent inhalation of fine particles .

- Environmental Control : Avoid drainage discharge; use closed systems to limit airborne exposure .

- Storage : Store in airtight containers at 2–8°C to maintain stability and prevent decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency in the synthesis of this compound using transition metal catalysts?

- Methodological Answer : Pd/NiO facilitates hydrogenation of the imine intermediate via a Langmuir-Hinshelwood mechanism, where H₂ and substrate adsorb on the catalyst surface. Kinetic studies (e.g., varying H₂ pressure) can elucidate rate-limiting steps. Competitive adsorption between nitro groups and amine reactants may require surface modification (e.g., doping with Au) to enhance selectivity .

Q. How can computational modeling and crystallographic data resolve electronic structure ambiguities in this compound?

- Methodological Answer :

- DFT Calculations : Simulate nitro-group electron-withdrawing effects on pyridine ring charge distribution (e.g., Hirshfeld analysis) .

- SHELX Refinement : Resolve thermal motion artifacts in X-ray data (e.g., anisotropic displacement parameters) to confirm nitro-group orientation and intermolecular interactions .

- Molecular Dynamics : Predict solubility and aggregation behavior in polar solvents (e.g., DMSO vs. water) .

Q. How should researchers address discrepancies between experimental NMR data and computational predictions for this compound?

- Methodological Answer :

- Validation : Cross-check NMR chemical shifts with DFT-predicted values (e.g., using B3LYP/6-31G* basis set). Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .

- Dynamic Effects : Perform variable-temperature NMR to identify rotamers (e.g., n-butyl chain rotation) or tautomeric equilibria .

- Crystallographic Correlation : Compare X-derived bond lengths with computed geometries to validate electronic models .

Q. What experimental strategies mitigate decomposition risks during long-term storage or reaction conditions?

- Methodological Answer :

- Stability Screening : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect nitro-group reduction or hydrolysis byproducts .

- Inert Atmosphere : Conduct reactions under argon to prevent oxidation of the amine group .

- Additives : Include radical scavengers (e.g., BHT) to suppress nitro-to-amine reduction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.